![molecular formula C13H16N2OS2 B2605564 N-(6-(methylthio)benzo[d]thiazol-2-yl)pentanamide CAS No. 942002-47-3](/img/structure/B2605564.png)
N-(6-(methylthio)benzo[d]thiazol-2-yl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-(methylthio)benzo[d]thiazol-2-yl)pentanamide is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. Benzothiazoles are known for their diverse biological activities and are used in various medicinal and industrial applications .
作用機序
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . Therefore, it’s possible that N-(6-(methylthio)benzo[d]thiazol-2-yl)pentanamide may also target the same or similar biological pathways.
Mode of Action
tuberculosis . This suggests that this compound may interact with its targets to inhibit their function, leading to the suppression of the growth of the pathogen.
Biochemical Pathways
tuberculosis , suggesting that this compound may affect the biochemical pathways involved in the growth and survival of this pathogen.
Result of Action
tuberculosis , suggesting that this compound may have similar effects.
生化学分析
Biochemical Properties
N-(6-(methylthio)benzo[d]thiazol-2-yl)pentanamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s benzothiazole ring structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity to target biomolecules. For instance, it has been observed to interact with enzymes such as cyclooxygenase (COX) through hydrogen bonding interactions with key amino acid residues . These interactions can modulate the enzyme’s activity, leading to potential therapeutic effects.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect cell proliferation and apoptosis in cancer cells by modulating signaling pathways such as the MAPK/ERK pathway . Additionally, it can alter gene expression profiles, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis. These effects highlight the compound’s potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on target enzymes, such as the active site of COX, through hydrogen bonding and hydrophobic interactions . This binding can inhibit the enzyme’s activity, leading to reduced production of pro-inflammatory mediators. Additionally, the compound can modulate transcription factors, resulting in altered gene expression and subsequent changes in cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, including temperature and pH. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity Degradation products may form over time, potentially affecting its efficacy and safety
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities, without significant toxicity . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that can be excreted from the body . These metabolic processes can influence the compound’s bioavailability and pharmacokinetics, affecting its overall therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
準備方法
The synthesis of N-(6-(methylthio)benzo[d]thiazol-2-yl)pentanamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate acylating agents. One common method involves the reaction of 2-amino-6-(methylthio)benzothiazole with pentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .
Industrial production methods for such compounds often involve similar synthetic routes but are scaled up and optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography .
化学反応の分析
N-(6-(methylthio)benzo[d]thiazol-2-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pentanamide moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
N-(6-(methylthio)benzo[d]thiazol-2-yl)pentanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzothiazole derivatives.
Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and other industrial chemicals
類似化合物との比較
N-(6-(methylthio)benzo[d]thiazol-2-yl)pentanamide can be compared with other benzothiazole derivatives such as:
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: These compounds have shown similar anti-inflammatory activities but differ in their specific substituents and overall structure.
6-chloro-N-(6-(2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)benzothiazol-2-amine: This compound has been studied for its anti-tubercular activity and has a different substitution pattern on the benzothiazole ring.
2-(benzo[d]thiazol-2-yl)-6-methoxyphenol:
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development .
特性
IUPAC Name |
N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS2/c1-3-4-5-12(16)15-13-14-10-7-6-9(17-2)8-11(10)18-13/h6-8H,3-5H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJQNIDYLNSNLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NC2=C(S1)C=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
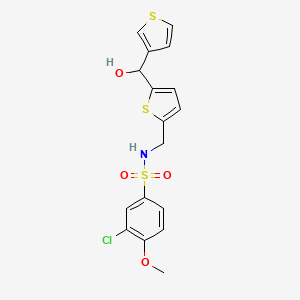
![3-((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2605483.png)
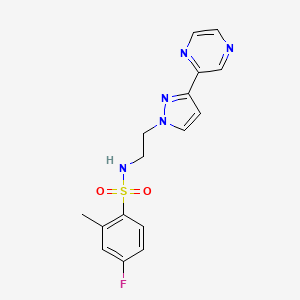
![Methyl 1-methyl-3-[(3-methylpiperidin-1-yl)methyl]pyrazole-4-carboxylate](/img/structure/B2605486.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2605488.png)
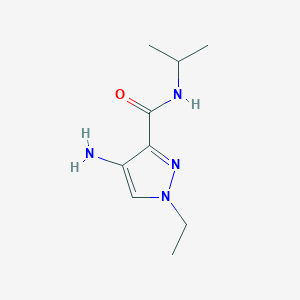
![2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2605494.png)
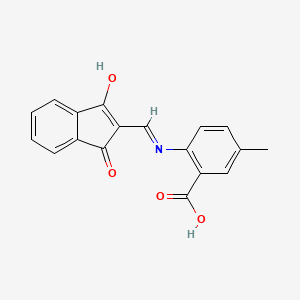

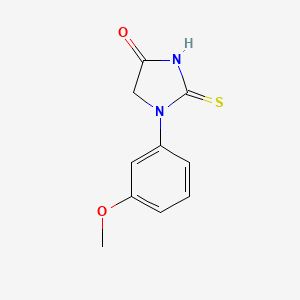
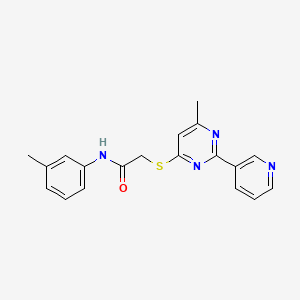
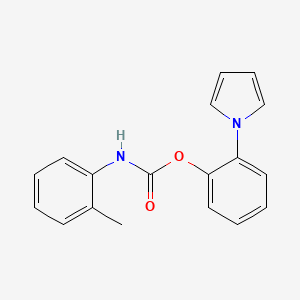
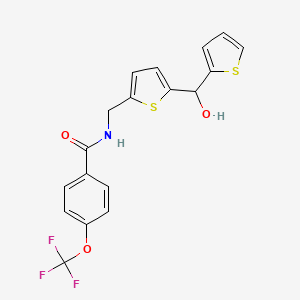
![N-{[4-(1-methyl-1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}cyclopropanecarboxamide](/img/structure/B2605504.png)
